molecular formula C21H22FN5O2 B6450273 6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2548994-28-9

6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6450273
CAS No.: 2548994-28-9
M. Wt: 395.4 g/mol
InChI Key: IHOPUGZHJXSPGK-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.17575312 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate various cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound may therefore affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound may exert a variety of effects at the molecular and cellular levels.

Properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(2-indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c22-18-19(15-5-6-15)23-21(24-20(18)29)26-11-9-25(10-12-26)17(28)13-27-8-7-14-3-1-2-4-16(14)27/h1-4,7-8,15H,5-6,9-13H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOPUGZHJXSPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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